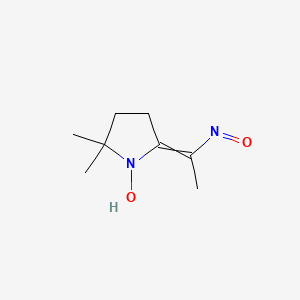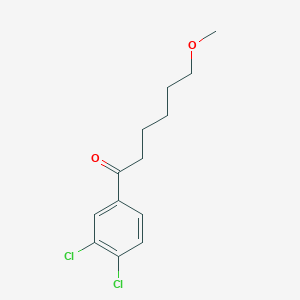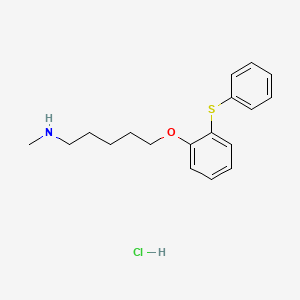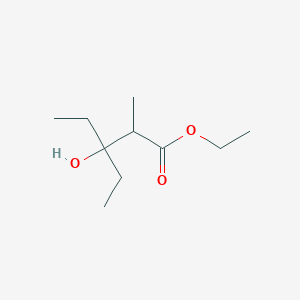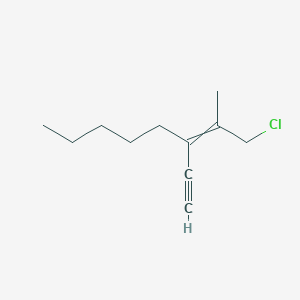
1-Chloro-3-ethynyl-2-methyloct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-ethynyl-2-methyloct-2-ene is an organic compound that belongs to the class of alkynes, which are characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a chlorine atom, an ethynyl group, and a methyl group attached to an octene backbone. The presence of both double and triple bonds in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-ethynyl-2-methyloct-2-ene can be achieved through several methods. One common approach involves the alkylation of a terminal alkyne with an appropriate alkyl halide. For instance, the reaction between 3-chloro-2-methyloct-2-ene and an ethynyl Grignard reagent can yield the desired compound. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or chromatography to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-ethynyl-2-methyloct-2-ene can undergo various types of chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes, depending on the reducing agent used.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
1-Chloro-3-ethynyl-2-methyloct-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3-ethynyl-2-methyloct-2-ene involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the triple bond and the chlorine atom, which can participate in electrophilic and nucleophilic reactions. These interactions can lead to the formation of reactive intermediates that can modify biological molecules or catalyze specific reactions.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-methyl-3-octyne: Similar structure but lacks the double bond.
3-Chloro-2-methyl-1-octene: Similar structure but lacks the triple bond.
1-Bromo-3-ethynyl-2-methyloct-2-ene: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
1-Chloro-3-ethynyl-2-methyloct-2-ene is unique due to the presence of both double and triple bonds in its structure, which allows it to participate in a wider range of chemical reactions compared to its analogs
Properties
CAS No. |
62055-68-9 |
|---|---|
Molecular Formula |
C11H17Cl |
Molecular Weight |
184.70 g/mol |
IUPAC Name |
1-chloro-3-ethynyl-2-methyloct-2-ene |
InChI |
InChI=1S/C11H17Cl/c1-4-6-7-8-11(5-2)10(3)9-12/h2H,4,6-9H2,1,3H3 |
InChI Key |
DCRAMBNVBXMQRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=C(C)CCl)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Cyano-2-methoxy-2-methylpentyl)diazenyl]-4-methoxy-2,4-dimethylpentanenitrile](/img/structure/B14561324.png)
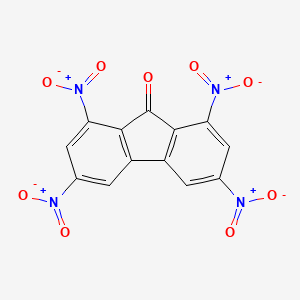
![6-Thiabicyclo[3.2.1]octane, 5-methyl-](/img/structure/B14561329.png)
![Methyl 2-[(4-chlorophenyl)acetyl]benzoate](/img/structure/B14561330.png)
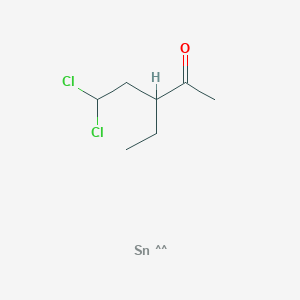
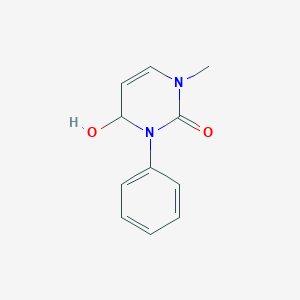

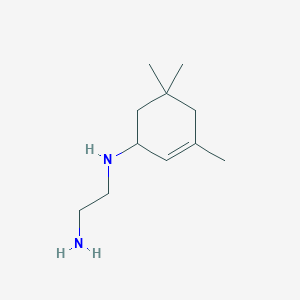
![[Trisulfane-1,3-diylbis(2-methyl-4,1-phenylene)]bis(trimethoxysilane)](/img/structure/B14561371.png)
![2-{[(3,5-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14561382.png)
